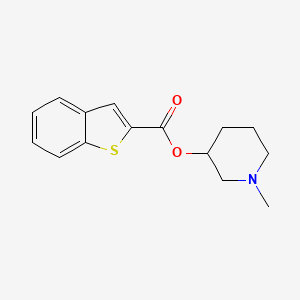
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of cyano groups at positions 4 and 5 of the pyrazole ring, a methyl group at position 1, and a 2,2-dimethylpropanamide moiety attached to the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of Cyano Groups: The cyano groups can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as cyanogen bromide or sodium cyanide.
Attachment of the 2,2-Dimethylpropanamide Moiety: The final step involves the acylation of the pyrazole ring with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The cyano groups and the pyrazole ring play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,5-dicyano-1H-pyrazol-3-yl)methanimidate
- 4,5-dicyano-1-methylpyrazole
- 2,2-dimethylpropanamide derivatives
Uniqueness
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
54385-57-8 |
|---|---|
Formule moléculaire |
C11H13N5O |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13N5O/c1-11(2,3)10(17)14-9-7(5-12)8(6-13)16(4)15-9/h1-4H3,(H,14,15,17) |
Clé InChI |
DRPMSHYNJFAMIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=NN(C(=C1C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
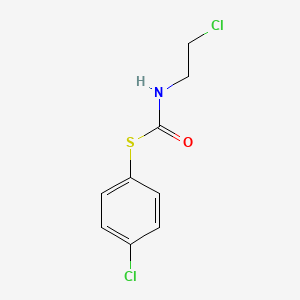
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

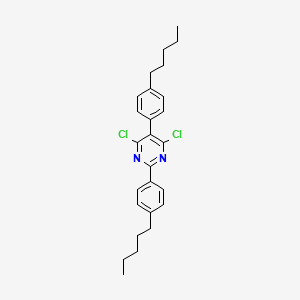
![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
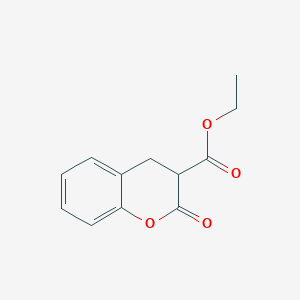

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
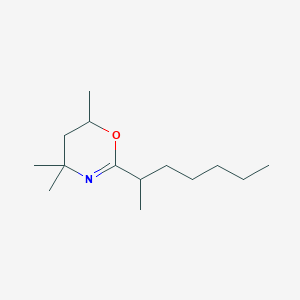
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
